7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for imparting stability and rigidity to the molecule, making it a valuable candidate for drug development and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclobutylpyrimidine precursor, which is then subjected to a series of cyclization and spiro-annulation reactions to form the spirocyclic core. Key steps often include:
Formation of Cyclobutylpyrimidine: This can be achieved through the reaction of cyclobutylamine with a suitable pyrimidine derivative under acidic or basic conditions.
Spiro-annulation: The cyclobutylpyrimidine intermediate is then reacted with a triaza compound under controlled conditions to form the spirocyclic structure. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for creating new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating diseases such as cancer and neurological disorders. Its unique structure allows it to bind selectively to specific proteins and enzymes, potentially leading to new treatments.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 7-(6-cyclohexylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Uniqueness
Compared to similar compounds, 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its specific cyclobutyl group, which imparts unique steric and electronic properties. This can lead to different reactivity and binding characteristics, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-5-19(7-14)11-6-10(15-8-16-11)9-2-1-3-9/h6,8-9H,1-5,7H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWVEPZKXXDZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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